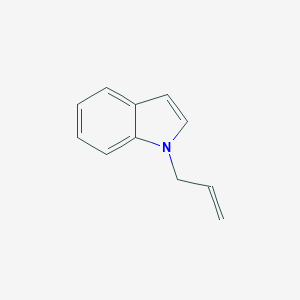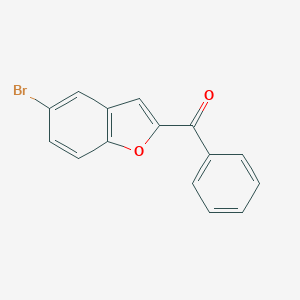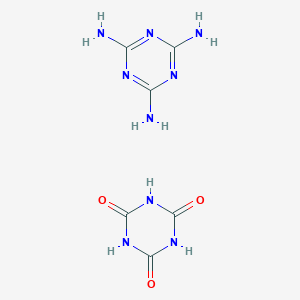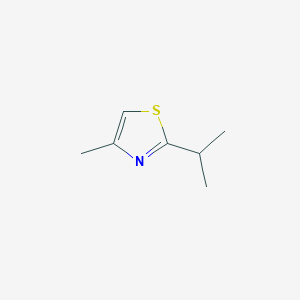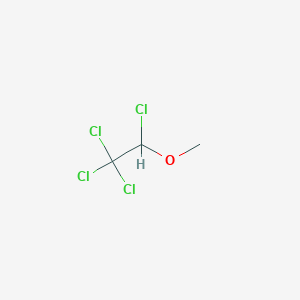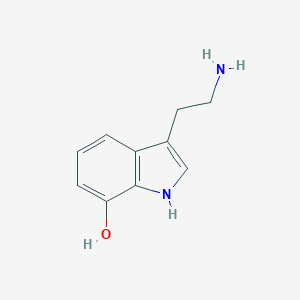
3-(2-aminoethyl)-1H-indol-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-aminoethyl)-1H-indol-7-ol, also known as 5-HT7 receptor agonist, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of serotonin and has been found to have a wide range of biochemical and physiological effects.
作用機序
3-(2-aminoethyl)-1H-indol-7-ol acts as an agonist of the 3-(2-aminoethyl)-1H-indol-7-ol receptor, which is a G protein-coupled receptor that is found in the central nervous system and peripheral tissues. Activation of the 3-(2-aminoethyl)-1H-indol-7-ol receptor leads to the activation of adenylate cyclase, which increases the production of cyclic AMP (cAMP). This increase in cAMP leads to the activation of protein kinase A (PKA), which can modulate the activity of ion channels and other cellular processes.
生化学的および生理学的効果
Activation of the 3-(2-aminoethyl)-1H-indol-7-ol receptor by 3-(2-aminoethyl)-1H-indol-7-ol has been found to have a wide range of biochemical and physiological effects. These include the modulation of neurotransmitter release, the regulation of sleep and circadian rhythms, the modulation of body temperature, and the regulation of immune function. 3-(2-aminoethyl)-1H-indol-7-ol has also been found to have effects on learning and memory, as well as on the regulation of food intake and metabolism.
実験室実験の利点と制限
One of the advantages of using 3-(2-aminoethyl)-1H-indol-7-ol in lab experiments is its high potency and selectivity for the 3-(2-aminoethyl)-1H-indol-7-ol receptor. This allows for precise modulation of the receptor without affecting other receptors or cellular processes. However, one limitation of using 3-(2-aminoethyl)-1H-indol-7-ol is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are many potential future directions for the study of 3-(2-aminoethyl)-1H-indol-7-ol. One area of research could be the development of new synthetic methods for the production of this compound, with the goal of improving yields and purity. Another area of research could be the investigation of the effects of 3-(2-aminoethyl)-1H-indol-7-ol on different cell types and tissues, in order to better understand its mechanism of action and potential therapeutic applications. Additionally, the development of new analogs of 3-(2-aminoethyl)-1H-indol-7-ol could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.
合成法
The synthesis of 3-(2-aminoethyl)-1H-indol-7-ol involves the reaction of serotonin with ethylene diamine in the presence of a reducing agent such as sodium borohydride. The reaction takes place at high temperature and pressure, and the product is purified using column chromatography. This synthesis method has been optimized to produce high yields of 3-(2-aminoethyl)-1H-indol-7-ol with high purity.
科学的研究の応用
3-(2-aminoethyl)-1H-indol-7-ol has been extensively studied for its potential therapeutic applications. It has been found to have anxiolytic, antidepressant, and antipsychotic effects. It has also been studied for its potential use in the treatment of sleep disorders, obesity, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 3-(2-aminoethyl)-1H-indol-7-ol has been found to have anti-inflammatory and analgesic effects.
特性
CAS番号 |
15700-23-9 |
|---|---|
製品名 |
3-(2-aminoethyl)-1H-indol-7-ol |
分子式 |
C10H12N2O |
分子量 |
176.21 g/mol |
IUPAC名 |
3-(2-aminoethyl)-1H-indol-7-ol |
InChI |
InChI=1S/C10H12N2O/c11-5-4-7-6-12-10-8(7)2-1-3-9(10)13/h1-3,6,12-13H,4-5,11H2 |
InChIキー |
RETCYVKOCFWWTL-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)NC=C2CCN |
正規SMILES |
C1=CC2=C(C(=C1)O)NC=C2CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



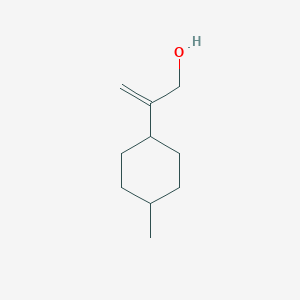
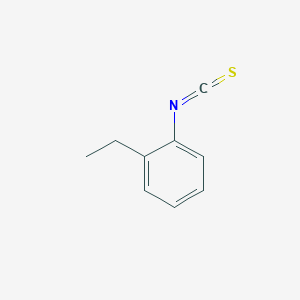
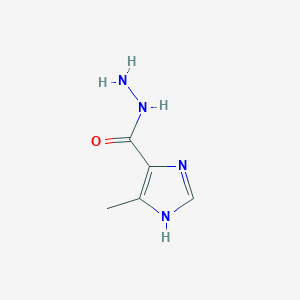
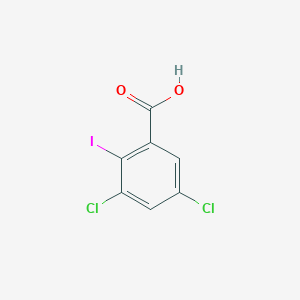
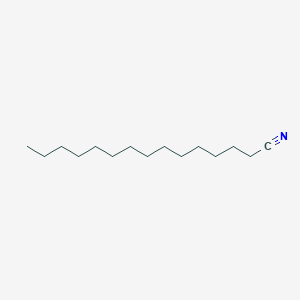
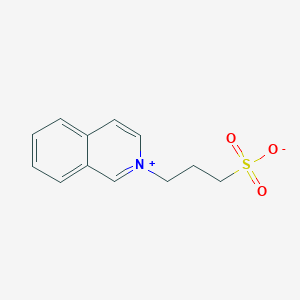
![1-(1H-indol-3-yl)-2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethane-1,2-dione](/img/structure/B103698.png)
![Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI)](/img/structure/B103700.png)
![2-[(4-Nitrobenzyl)oxy]benzaldehyde](/img/structure/B103701.png)
